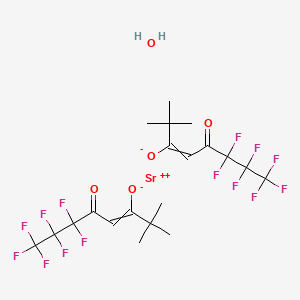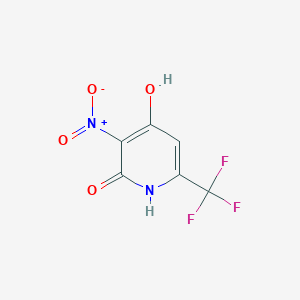
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol
Übersicht
Beschreibung
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a chemical compound with the CAS Number: 947144-26-5 and a molecular weight of 224.1 .
Synthesis Analysis
Trifluoromethylpyridines, such as 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The IUPAC name for this compound is 3-nitro-6-(trifluoromethyl)-2,4-pyridinediol . The InChI code is 1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 224.1 .Wissenschaftliche Forschungsanwendungen
Agrochemicals
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: and its derivatives are prominently used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in many active ingredients for crop protection . The unique physicochemical properties imparted by the fluorine atoms contribute to the efficacy of these compounds in pest control .
Pharmaceuticals
In the pharmaceutical sector, TFMP derivatives have been incorporated into various drugs. The presence of the TFMP structure is associated with enhanced biological activity, which is leveraged in the development of new medications . For instance, certain TFMP derivatives are undergoing clinical trials, indicating their potential in therapeutic applications .
Veterinary Products
Similar to their use in human medicine, TFMP derivatives are also employed in veterinary products. The compounds have been approved for use in treatments due to their effective biological activity, which can be attributed to the trifluoromethyl group .
Synthesis of Metal-Organic Frameworks (MOFs)
TFMP derivatives are utilized in the synthesis of MOFs. These frameworks are highly ordered, porous structures that have applications in gas storage, separation, and catalysis .
Chemical Intermediates
The compound serves as a chemical intermediate in the synthesis of various crop-protection products. Its high demand is a testament to its importance in the production of agrochemicals .
Medicament for Acute Migraine
Specific TFMP derivatives, such as Ubrogepant, are used as medicaments for acute migraine, showcasing the versatility of these compounds in addressing different medical conditions .
Functional Materials
Advances in the field of functional materials have been facilitated by the development of fluorinated organic chemicals, with TFMP derivatives playing a significant role. Their unique properties are expected to lead to novel applications in this area .
Pest Control Properties
TFMP derivatives exhibit superior pest control properties when compared to traditional phenyl-containing insecticides. This is largely due to the combination of fluorine and pyridine structures, which enhance the compound’s effectiveness .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDDIRUBACPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716325 | |
| Record name | 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947144-26-5 | |
| Record name | 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





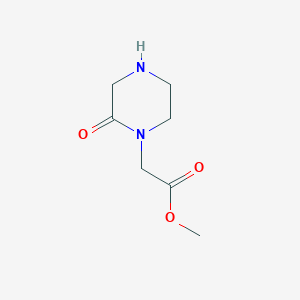
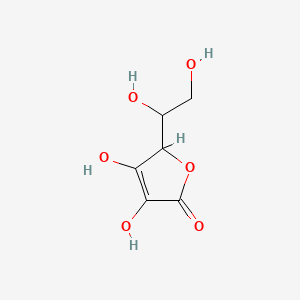
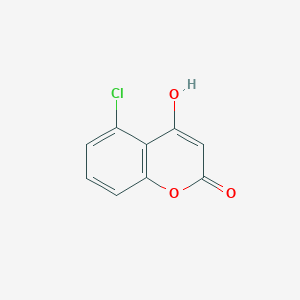
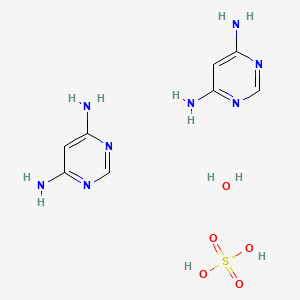



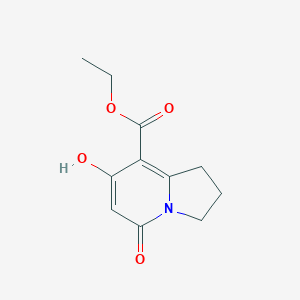
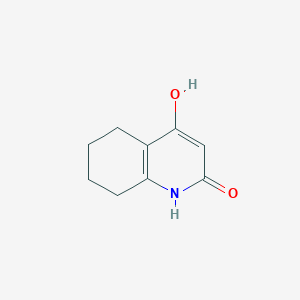
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)
![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)
